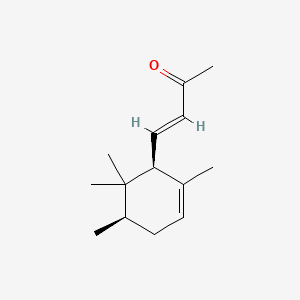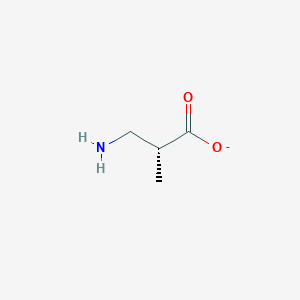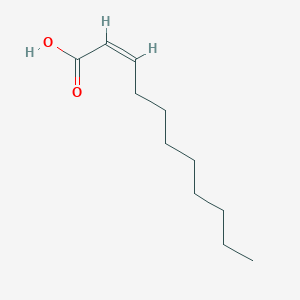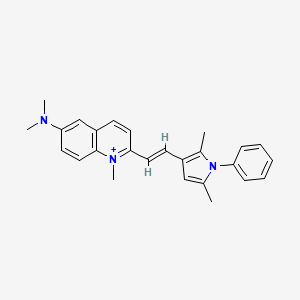
Pyrvinium
概要
説明
ピルビニウムは、特に回虫に対して効果的な駆虫作用で知られる合成有機化合物です。シアニン色素のクラスに属し、70年以上臨床で使用されてきました。 ピルビニウムは、その鮮やかな赤色で知られており、ハロゲン化物、トシレート、トリフラート、パモエート塩など、さまざまな形態で使用されてきました .
準備方法
合成経路と反応条件: ピルビニウムは、スクラウプ合成やパアル・クノル合成など、いくつかの方法で合成できます . 近年、フリーデル・クラフツ合成による代替的な収束型合成戦略が報告されています . スクラウプ合成は、アニリン誘導体とグリセロールおよび硫酸を縮合させるのに対し、パアル・クノル合成は、1,4-ジケトンと第一アミンを環化させることを含みます。
工業生産方法: ピルビニウムの工業生産は、一般的に、上記の製法を用いた大規模合成を行います。製法の選択は、目的のピルビニウムの形態と特定の工業的な要件によって異なります。生産プロセスは、収率、純度、および費用対効果を最適化しています。
化学反応の分析
反応の種類: ピルビニウムは、酸化反応、還元反応、置換反応など、さまざまな化学反応を起こします。これらの反応は、ピルビニウム分子の官能基の存在に影響されます。
一般的な試薬と条件:
酸化: ピルビニウムは、過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤を用いて酸化することができます。
還元: ピルビニウムの還元は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。
置換: 置換反応は、しばしば、塩化物やアミンなどの求核試薬を用いて、塩基性または酸性条件下で行われます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はキノリン誘導体を生成する可能性がありますが、還元はアミン誘導体を生成する可能性があります。
4. 科学研究への応用
ピルビニウムは、幅広い科学研究への応用があります。
化学: ピルビニウムは、その鮮やかな色と蛍光特性のために、蛍光プローブとして使用されています.
生物学: ミトコンドリア機能や細胞呼吸に関わる研究に用いられています.
科学的研究の応用
Pyrvinium has a wide range of scientific research applications:
Chemistry: this compound is used as a fluorescent probe due to its vibrant color and fluorescence properties.
Biology: It is employed in studies involving mitochondrial function and cellular respiration.
Medicine: this compound’s anthelmintic properties make it effective against parasitic infections.
Industry: this compound is used in the production of dyes and pigments due to its stable color properties.
作用機序
ピルビニウムは、複数の機序によってその効果を発揮します。
6. 類似化合物の比較
ピルビニウムは、駆虫剤と潜在的な抗がん剤の両方としての二重の役割を果たすため、ユニークです。類似の化合物には次のようなものがあります。
メベンダゾール: 抗がん作用を持つもう1つの駆虫剤ですが、主に微小管を標的にします。
アルベンダゾール: メベンダゾールと同様に、寄生虫の微小管形成を阻害します。
ニコサマイド: 酸化リン酸化を阻害することによって、がん治療の可能性も示す駆虫剤です。
ピルビニウムは、Wntシグナル経路とミトコンドリア呼吸を特異的に阻害するため、さらに研究と治療的応用のための有望な候補となっています .
類似化合物との比較
Pyrvinium is unique due to its dual role as an anthelmintic and potential anti-cancer agent. Similar compounds include:
Mebendazole: Another anthelmintic with anti-cancer properties, but it primarily targets microtubules.
Albendazole: Similar to mebendazole, it disrupts microtubule formation in parasites.
Niclosamide: An anthelmintic that also shows potential in cancer treatment by inhibiting oxidative phosphorylation.
This compound stands out due to its specific inhibition of the Wnt signaling pathway and mitochondrial respiration, making it a promising candidate for further research and therapeutic applications .
特性
CAS番号 |
7187-62-4 |
|---|---|
分子式 |
C26H28N3+ |
分子量 |
382.5 g/mol |
IUPAC名 |
2-[(E)-2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-N,N,1-trimethylquinolin-1-ium-6-amine |
InChI |
InChI=1S/C26H28N3/c1-19-17-21(20(2)29(19)24-9-7-6-8-10-24)11-13-23-14-12-22-18-25(27(3)4)15-16-26(22)28(23)5/h6-18H,1-5H3/q+1 |
InChIキー |
QMHSXPLYMTVAMK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C |
異性体SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C/C3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C |
正規SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C |
Color/Form |
DEEP-RED CRYSTALLINE SOLID |
melting_point |
MP: 210-215 °C (SOFTENS @ 190 °C); ABSORPTION MAX: 236, 356, 503 NM /PAMOATE/ |
| 7187-62-4 | |
関連するCAS |
3546-41-6 (pamoate[2:1]) 35648-29-4 (iodide) 3546-41-6 (pamoate salt/solvate) 548-84-5 (chloride salt/solvate) 6151-23-1 (chloride dihydrate salt/solvate) |
賞味期限 |
STABLE TO HEAT, LIGHT & AIR /PAMOATE/ |
溶解性 |
SPARINGLY SOL IN WATER /CHLORIDE/ SLIGHTLY SOL IN CHLOROFORM & METHOXYETHANOL /PAMOATE/ VERY SLIGHTLY SOL IN ALC /PAMOATE/ PRACTICALLY INSOL IN WATER & ETHER /PAMOATE/ |
同義語 |
Molevac Pamoxan Povanyl Pyrcon pyrvinium pyrvinium iodide pyrvinium monohydroxide pyrvinium pamoate pyrvinium pamoate (2:1) Vankin Vanquin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (2S,4R,5S,6S)-6-[3-(cyanomethyl)-4-methoxyindol-1-yl]-4,5-dihydroxyoxane-2-carboxylate](/img/structure/B1237597.png)
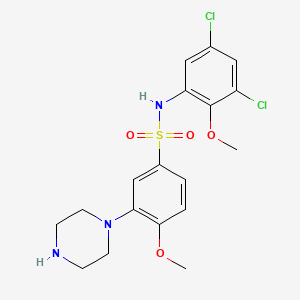

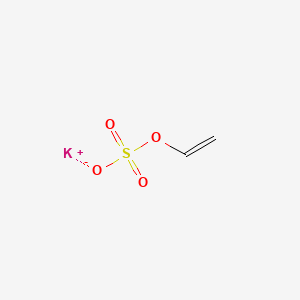
![2-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B1237601.png)


